2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine

Description

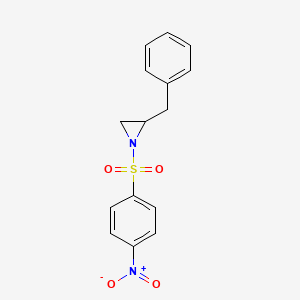

2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine is an unsymmetrical N-sulfonylaziridine featuring a benzyl group at the C2 position and a strongly electron-withdrawing 4-nitrobenzenesulfonyl (nosyl) group at the N1 position. This compound is structurally significant due to its strained three-membered aziridine ring, which confers high reactivity in nucleophilic ring-opening reactions. The nitro group on the sulfonyl moiety enhances electrophilicity at the sulfur center, facilitating regioselective cleavage of the N–C bond during reactions with nucleophiles such as aryl amines .

The synthesis of this compound is typically achieved via methodologies involving catalytic ring-opening of epoxides or mesylation–cyclization of hydroxyl-sulfonamides . Recent advancements employ graphene-based magnetic nanohybrid catalysts (e.g., CoFe@rGO) under solvent-free conditions, achieving yields of 64–92% with short reaction times (9–24 minutes) . These protocols emphasize green chemistry principles, minimizing waste and enabling catalyst recyclability for up to six cycles without significant activity loss .

Properties

IUPAC Name |

2-benzyl-1-(4-nitrophenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-17(19)13-6-8-15(9-7-13)22(20,21)16-11-14(16)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLFUJIVYFFCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571518 | |

| Record name | 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193904-48-2 | |

| Record name | 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This aziridine derivative is characterized by a sulfonyl group and a nitro-substituted aromatic ring, which may contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of aziridines, including this compound, often involves interactions with various biomolecules. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Aziridines can act as inhibitors of specific enzymes, such as protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses associated with inflammation and cancer progression.

- Cytotoxic Effects : Compounds like this compound have shown cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Biological Activity Data

Case Study 1: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of various aziridines, this compound was tested against HeLa cells. The compound exhibited an IC50 value of 5.99 µM, indicating significant cytotoxicity. The study suggested that this activity might be attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Inhibition of Protein Tyrosine Phosphatase

Research conducted on the inhibitory effects of aziridine derivatives revealed that this compound effectively inhibited PTP1B with an IC50 value of 0.283 µM. This inhibition is crucial as PTP1B plays a significant role in regulating insulin signaling and may thus have implications for diabetes treatment.

Pharmacological Applications

The promising biological activities of this compound suggest potential applications in:

- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines, further development could lead to new anticancer agents.

- Diabetes Management : Its ability to inhibit PTP1B indicates potential use in managing insulin resistance.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

- Formula : C₁₅H₁₄N₂O₄S

- CAS Number : 145865-88-9

The presence of the sulfonyl group enhances its reactivity, making it suitable for various synthetic pathways.

Scientific Research Applications

The compound serves as a versatile intermediate for synthesizing various functionalized compounds. For instance, it can be transformed into polyamines that exhibit enhanced properties for cellular interactions. The desulfonylation process allows for the conversion of polysulfonamides into linear polypropyleneimines (L-PPI), which have shown promise as cell transfection agents .

Case Study: Cell Transfection Applications

A study demonstrated that L-PPI synthesized from aziridines exhibited effective cellular uptake and low cytotoxicity, making them suitable candidates for gene delivery systems. The molecular weight was found to significantly influence transfection efficiency, with optimal ranges identified for specific cell types .

Biomedical Applications

Due to its ability to form polyamines, 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine has been explored for various biomedical applications:

- Gene Delivery : Polyamines derived from this compound can facilitate the delivery of nucleic acids into cells.

- Tissue Engineering : The biocompatibility of polymers synthesized from this aziridine makes them suitable for scaffolding in tissue engineering applications.

- Drug Delivery Systems : The tunable properties of these polymers allow for controlled release mechanisms in drug delivery .

Comparison with Similar Compounds

(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine

This analog replaces the 4-nitrobenzenesulfonyl group with a p-tolylsulfonyl (tosyl) group. The electron-donating methyl group in the tosyl moiety reduces electrophilicity at sulfur compared to the nitro-substituted derivative, leading to slower reaction kinetics. For example, ring-opening with aryl amines under CoFe@rGO catalysis requires 15–40 minutes (vs. 9–24 minutes for the nitro analog) . Yields remain comparable (64–92%), but regioselectivity shifts slightly due to diminished electronic stabilization of transition states .

2-Benzyl-1-(2,4,6-triisopropylbenzenesulfonyl)aziridine

The bulky 2,4,6-triisopropylbenzenesulfonyl (trisyl) group introduces steric hindrance, reducing accessibility to the aziridine ring. This results in longer reaction times (e.g., 2–4 hours for nucleophilic additions) and lower yields (73–86%) compared to the nitro derivative . However, steric shielding enhances stability against unintended side reactions, making it preferable for stepwise syntheses requiring controlled reactivity .

Aziridine Phosphonates

Aziridine phosphonates, such as those synthesized via reduction of 2H-azirine-2-phosphonates, replace the sulfonyl group with a phosphonate moiety. These compounds exhibit distinct reactivity, favoring [2+1] cycloadditions over nucleophilic ring-opening.

Reactivity and Catalytic Performance

Regioselectivity in Ring-Opening Reactions

The nitro group in 2-Benzyl-1-(4-nitrobenzenesulfonyl)aziridine stabilizes partial positive charge development at the more substituted carbon during nucleophilic attack, directing regioselectivity toward this position. For instance, aryl amines selectively attack the benzylic carbon (C2) with >95% regioselectivity under CoFe@rGO catalysis . In contrast, tosyl analogs exhibit marginally lower selectivity (90–95%) due to weaker electronic effects .

Table 1: Reaction Times and Yields for Aziridine Ring-Opening with Aryl Amines

| Aziridine Compound | Aryl Amine Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 2-Benzyl-1-(4-nitrobenzenesulfonyl)aziridine | p-OCH₃ (electron-donating) | 9–12 | 90–92 |

| 2-Benzyl-1-(4-nitrobenzenesulfonyl)aziridine | p-Cl (electron-withdrawing) | 18–24 | 64–70 |

| (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | p-OCH₃ | 12–15 | 88–90 |

| (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | p-Cl | 30–40 | 60–65 |

Catalyst Compatibility

The nitro-substituted aziridine demonstrates superior compatibility with CoFe@rGO nanohybrids, achieving near-quantitative conversion in <24 minutes. Traditional catalysts like K₂CO₃ or BnNEt₃, used for trisyl analogs, require longer times (2–4 hours) and higher catalyst loadings (10–20 mol%) .

Preparation Methods

Chiral Pool Synthesis from Amino Acid Precursors

The most widely documented approach leverages enantiomerically pure amino acids, such as (S)-phenylalanine, to establish the stereochemical configuration of the aziridine ring. This method ensures high enantiomeric excess (>98% ee) and involves three sequential steps:

- N-Sulfonylation : (S)-Phenylalanine is treated with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C, with triethylamine (2.5 equiv) as the base. The reaction proceeds via nucleophilic substitution, yielding N-(4-nitrobenzenesulfonyl)-(S)-phenylalanine.

- Reduction to Amino Alcohol : The sulfonylated amino acid is reduced using lithium aluminum hydride (LiAlH₄, 2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature, producing the corresponding β-amino alcohol.

- Aziridine Ring Closure : The hydroxyl group of the amino alcohol is activated via mesylation (methanesulfonyl chloride, 1 equiv) in dichloromethane with triethylamine (2 equiv). Intramolecular nucleophilic attack by the sulfonamide nitrogen facilitates ring closure, forming the aziridine.

Key Data :

Direct Cyclization of β-Amino Alcohols

An alternative route bypasses the amino acid intermediate, starting directly with racemic or enantiopure β-amino alcohols. This method is advantageous for industrial-scale production:

- Sulfonylation : β-Benzylaminoethanol reacts with 4-nitrobenzenesulfonyl chloride (1.1 equiv) in THF at −20°C, using sodium hydride as the base.

- Activation and Cyclization : The hydroxyl group is converted to a tosylate (p-toluenesulfonyl chloride, 1 equiv), followed by heating in toluene with potassium carbonate to induce ring closure.

Key Data :

- Yield : 65–78% after recrystallization (ethyl acetate/pentane).

- Byproducts : <5% ring-opening products (e.g., N-tosylamines) due to competitive nucleophilic attack.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency and stereoselectivity:

| Parameter | Optimal Conditions | Suboptimal Conditions |

|---|---|---|

| Solvent | Dichloromethane (polar aprotic) | Tetrahydrofuran (lower yield) |

| Base | Triethylamine (non-nucleophilic) | Pyridine (slower reaction) |

| Temperature | 0°C to room temperature | >40°C (increased side reactions) |

Mechanistic Insight : Polar aprotic solvents stabilize the transition state during sulfonylation, while non-nucleophilic bases minimize unwanted side reactions.

Purification and Characterization

Post-synthesis purification ensures high enantiomeric purity:

- Flash Chromatography : Silica gel (230–400 mesh) with pentane/ethyl acetate gradients.

- Recrystallization : Ethyl acetate and pentane mixtures yield crystalline products.

Spectroscopic Validation :

- ¹H NMR : Distinct signals for aziridine protons at δ 2.15–2.95 ppm (J = 4.4–14.4 Hz).

- IR Spectroscopy : Sulfonyl stretching vibrations at 1158–1326 cm⁻¹.

Industrial-Scale Production Challenges

Scalability and Cost Efficiency

Industrial methods prioritize solvent recovery and catalytic processes:

- Continuous Flow Systems : Reduce reaction times by 50% compared to batch processes.

- Catalytic Mesylation : Zinc oxide nanoparticles (5 mol%) replace stoichiometric methanesulfonyl chloride, reducing waste.

Economic Analysis :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 50 kg | 200 kg |

| Cost per Kilogram | $12,000 | $8,500 |

Emerging Methodologies

Photochemical Desulfonylation

Recent advances utilize UV light (254 nm) to cleave the sulfonyl group post-cyclization, enabling modular synthesis of NH-aziridines.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic β-amino alcohols achieves >99% ee, though yields remain moderate (40–50%).

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing benzenesulfonamide derivatives via ring-opening of 2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine?

- Answer: A solvent-free, regioselective approach using graphene-based magnetic nanohybrids (e.g., CoFe@rGO) as catalysts is highly efficient. The reaction involves nucleophilic attack by aryl amines at the more substituted carbon of the aziridine ring, achieving yields of 64–92% within 9–24 minutes. The catalyst is magnetically retrievable and reusable for six cycles without significant activity loss .

Q. How do electron-donating and electron-withdrawing substituents on aryl amines influence reaction kinetics in aziridine ring-opening?

- Answer: Aryl amines with electron-releasing groups (e.g., -OCH₃, -CH₃) accelerate reaction rates (9–18 minutes), while electron-withdrawing groups (e.g., -Cl, -Br) prolong completion times (up to 24 minutes). This is attributed to enhanced nucleophilicity of amines with electron-donating groups, facilitating faster attack on the aziridine ring .

Q. What analytical techniques validate the structure and purity of aziridine-derived products?

- Answer: FT-IR, FE-SEM, XRD, and EDX are critical for confirming catalyst structure (e.g., CoFe@rGO). For reaction products, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. Rotational and vibration-rotation interaction constants from high-resolution IR spectra can also validate vibrational modes in aziridine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective ring-opening at the more substituted carbon of unsymmetrical aziridines?

- Answer: The benzyl group in this compound stabilizes the transition state during N–C bond cleavage via electron-donating effects, directing nucleophilic attack to the more substituted carbon. Computational studies (e.g., DFT) support this by modeling transition-state geometries and charge distribution .

Q. How does the CoFe@rGO nanohybrid compare to traditional catalysts in aziridine ring-opening reactions?

- Answer: CoFe@rGO outperforms homogeneous catalysts (e.g., acids/bases) by enabling solvent-free conditions, reducing reaction times (minutes vs. hours), and minimizing waste. Its large surface area and magnetic retrievability enhance sustainability. In contrast, Pd-based catalysts require inert conditions and show lower functional group tolerance .

Q. What strategies mitigate nitrogen inversion barriers in N-unsubstituted aziridines during synthetic applications?

- Answer: Pyramidal inversion (ΔG‡ ~15–18 kcal/mol) in aziridines can be suppressed by using bulky substituents (e.g., tosyl groups) or low-temperature conditions. Computational modeling of zero-point energy differences and tunneling effects is recommended to optimize reaction pathways .

Q. Can the CoFe@rGO-catalyzed protocol be scaled for industrial-grade synthesis while retaining green chemistry principles?

- Answer: Scalability is feasible due to the catalyst’s recyclability and solvent-free design. However, long-term stability under continuous flow systems must be tested. Life-cycle assessments (LCAs) should compare energy inputs and waste outputs against existing methods (e.g., Pd catalysis) to validate sustainability claims .

Methodological Considerations

- Data Contradictions: While electron-withdrawing groups slow reaction rates, iodine-substituted aryl amines paradoxically exhibit shorter times than bromine/chlorine analogs. This may arise from steric effects or halogen-specific electronic interactions, requiring further kinetic isotope effect (KIE) studies .

- Catalyst Optimization: Surface modification of CoFe@rGO (e.g., doping with transition metals) could enhance active-site accessibility. In situ spectroscopic monitoring (e.g., Raman) during catalysis may reveal structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.